Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester
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Description
“Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester” is a chemical compound with the empirical formula C6H8O5 . It is also known as (2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a 6-step enantioselective process, which includes the biologically significant amino acid, (2S,3R)-3-methylglutamate . The overall yields range from 52–65% .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC([C@@H]1C@@H=O)O1)=O
. This notation indicates the spatial configuration of the molecule, with the @@
symbols denoting the stereochemistry at the carbon atoms. Chemical Reactions Analysis
The reaction mechanism involves a concerted reaction with a four-part, circular transition state . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 160.12 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Safety And Hazards
The safety data sheet for a similar compound, α,β-Dibromohydrocinnamic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . While this data is not specific to “Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester”, it provides some insight into the potential hazards of related compounds.
properties
IUPAC Name |
(2S,3S)-3-methoxycarbonyloxirane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGCVPJOFSUEQ-HRFVKAFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester |
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